2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane
CAS No.: 25291-12-7
Cat. No.: VC6852161
Molecular Formula: C10H6F15I
Molecular Weight: 538.039
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25291-12-7 |
---|---|
Molecular Formula | C10H6F15I |
Molecular Weight | 538.039 |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iododecane |
Standard InChI | InChI=1S/C10H6F15I/c1-3(26)2-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,2H2,1H3 |
Standard InChI Key | NUNKCHDMLFIONG-UHFFFAOYSA-N |
SMILES | CC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane, reflects its highly fluorinated structure. The decane chain (10 carbons) is substituted with 15 fluorine atoms, primarily on positions 4–10, while an iodine atom is attached to the second carbon . The SMILES string C(C(CO)I)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
confirms this arrangement, highlighting the iodine at position 2 and the perfluorinated segment extending from carbon 4 onward .
Stereochemical Considerations
While the compound lacks chiral centers due to its symmetric fluorination pattern, the iodine substituent introduces potential reactivity at carbon 2. The rigidity of the fluorinated chain, a hallmark of PFAS, contributes to its thermal and chemical stability .
Synthesis and Manufacturing
Synthetic Routes
Though explicit synthesis details for this compound are scarce in public databases, its structure suggests it may be derived via telomerization or electrochemical fluorination methods common for PFAS. A plausible pathway involves the iodination of a perfluorodecane precursor using iodine monochloride (ICl) or similar reagents under controlled conditions .
Industrial Production
Fine Technology (catalog No. FT-0676836) lists the compound with a purity of 98%, available in 1g, 5g, and bulk quantities . The absence of detailed pricing or stock information implies specialized, low-volume production, typical of high-value fluorochemical intermediates.
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 538.03 g/mol | |
Density | 1.824 g/cm³ | |
Boiling Point | 222.3°C at 760 mmHg | |
Flash Point | 98.8°C | |
Vapor Pressure | 0.152 mmHg at 25°C | |
Refractive Index | 1.35 |
The high density and boiling point align with trends observed in heavily fluorinated compounds, where strong C–F bonds and increased molecular mass reduce volatility .
Chemical Reactivity and Stability
Nucleophilic Substitution
The iodine atom at position 2 serves as a potential site for nucleophilic substitution reactions. For example, in the presence of a base, it may undergo displacement by hydroxide or amine groups, forming alcohols or amines—a pathway exploited in synthesizing surfactants or pharmaceutical intermediates .
Thermal Decomposition
Applications
Pharmaceutical Intermediates
The compound’s listing alongside impurities of Aprepitant and Amoxicillin in vendor catalogs suggests its role in synthesizing or purifying active pharmaceutical ingredients (APIs) . Its fluorinated chain could enhance lipid solubility, aiding drug delivery systems.
Material Science
Perfluorinated compounds are widely used in coatings and surfactants. The iodine substituent’s reactivity makes this compound a candidate for creating functionalized polymers with tailored surface properties .
Regulatory Status
EPA Regulations
Inclusion in the DSSTox database (DTXSID601023201) mandates compliance with EPA’s PFAS reporting requirements. Restrictions on long-chain PFAS (≥6 carbons) under the Toxic Substances Control Act (TSCA) may affect its use .
Global Restrictions
The European Chemicals Agency (ECHA) lists similar PFAS compounds under the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, suggesting potential future restrictions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume